molecular formula C21H24N2O2 B5232459 N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide

N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide

Cat. No. B5232459
M. Wt: 336.4 g/mol
InChI Key: PMEIBPMGPHRCMW-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide, also known as GW841819X, is a selective and potent agonist of the serotonin 5-HT2C receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide acts as a selective and potent agonist of the serotonin 5-HT2C receptor. Activation of this receptor has been shown to regulate various physiological processes, including appetite, mood, and cognition. N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and physiological effects:
N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide has been shown to have various biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. In addition, it has been shown to decrease the expression of pro-inflammatory cytokines, which are involved in the development of various neurological disorders.

Advantages and Limitations for Lab Experiments

N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide has several advantages for lab experiments. It is highly selective and potent, which makes it ideal for studying the specific effects of serotonin 5-HT2C receptor activation. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.

Future Directions

There are several future directions for the study of N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide. One potential direction is the investigation of its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more potent and selective agonists of the serotonin 5-HT2C receptor. Additionally, future studies could focus on the identification of the specific signaling pathways and mechanisms involved in the effects of N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide on neuronal function and behavior.
In conclusion, N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide is a selective and potent agonist of the serotonin 5-HT2C receptor that has potential therapeutic applications in various neurological disorders. Its mechanism of action involves the activation of the serotonin 5-HT2C receptor, which regulates various physiological processes. Future studies could focus on its potential use in the treatment of other neurological disorders and the identification of specific signaling pathways and mechanisms involved in its effects.

Synthesis Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide involves several steps. The first step is the condensation of 2-(1H-indol-3-yl)ethanamine with 4-isobutoxybenzoyl chloride in the presence of a base to form the intermediate product. The intermediate product is then subjected to a reduction reaction using sodium borohydride to obtain the final product, N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. In addition, it has been found to improve cognitive function and memory in rats. Furthermore, N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide has been investigated for its potential use in the treatment of obesity and diabetes.

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15(2)14-25-18-9-7-16(8-10-18)21(24)22-12-11-17-13-23-20-6-4-3-5-19(17)20/h3-10,13,15,23H,11-12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEIBPMGPHRCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-4-(2-methylpropoxy)benzamide

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